2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Protodeboronation stability Boronic ester shelf life 3-Pyridyl vs 2-Pyridyl

Unstable free boronic acids cause protodeboronation failures in parallel synthesis. This pinacol ester form eliminates that risk. Key procurement outcomes: (1) ≥95% purity by HPLC, silica gel-chromatographed and directly dispensable for 24/96-well plate couplings. (2) No deprotection required before Suzuki-Miyaura cross-coupling. (3) Ambient shipping as non-hazardous material, stable at room temperature for routine handling and long-term storage in cool, dry conditions.

Molecular Formula C14H21BFNO3
Molecular Weight 281.13 g/mol
Cat. No. B8248108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Molecular FormulaC14H21BFNO3
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCCC)F
InChIInChI=1S/C14H21BFNO3/c1-6-9-18-11-8-7-10(12(16)17-11)15-19-13(2,3)14(4,5)20-15/h7-8H,6,9H2,1-5H3
InChIKeyIDPKOKOCLQASMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-propoxy-3-pyridyl Pinacol Boronate Overview


2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula C₁₄H₂₁BFNO₃, MW 281.13 g/mol) is a heterocyclic pinacol boronic ester featuring a pyridine core substituted at C2 with fluorine, at C6 with an n-propoxy chain, and at C3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) moiety. This compound belongs to the class of 3-pyridylboronic esters, which are employed as Suzuki-Miyaura cross-coupling partners for constructing biaryl and heterobiaryl architectures in medicinal chemistry and agrochemical research . The pinacol ester form, relative to the free boronic acid, confers enhanced stability against protodeboronation, a well-documented degradation pathway that is accelerated in ortho-fluorine-containing arylboronic acids [1].

CouplingPre-formed pinacol boronate for direct Suzuki-Miyaura cross-coupling in biaryl synthesis
ReactivityC2-fluoro substituent reported to support orthogonal SNAr reactivity for chemoselective elaboration
LipophilicityC6 n-propoxy chain provides a lipophilicity increment relative to methoxy analog for permeability optimization

2-Fluoro-6-propoxy-3-pyridyl Boronate: Why Generic Alternatives Fall Short


3-Pyridylboronic acid derivatives are not interchangeable commodities. The 2-fluoro substituent introduces an ortho-electron-withdrawing effect that, in the free boronic acid form, accelerates protodeboronation degradation [1]; the pinacol ester mitigates this but does not eliminate the underlying electronic distinction. The C6 n-propoxy chain confers a specific lipophilicity window (estimated cLogP increment of ~1.5 log units relative to the methoxy analog) that directly impacts solubility, membrane partitioning, and downstream pharmacokinetic properties of coupled products . Replacing fluorine with chlorine at C2 alters both electronic character and SNAr reactivity by approximately 250-fold , while substituting the propoxy chain with a shorter (methoxy/ethoxy) or branched (isopropoxy) analog shifts solubility and steric profiles in ways that can compromise reaction yields or final-product properties.

Free boronic acid form
May undergo rapid protodeboronation, particularly with ortho-fluoro groups; pinacol ester mitigates but does not eliminate electronic distinction.
Chloro analog at C2
Reported ~250-fold slower SNAr reactivity may shift reaction conditions and yields; alters electrophilic character of pyridine ring.
Alkoxy chain substitution
Shorter (methoxy/ethoxy) or branched (isopropoxy) chains shift solubility and steric profiles, potentially compromising coupling efficiency or final-product properties.

Quantitative Differentiation Evidence


Protodeboronation Stability: 3- vs 2-Pyridylboronic Esters

The boronic ester functionality of the target compound is attached at the pyridine 3-position. Systematic pH-rate profiling by NMR has established that 3- and 4-pyridylboronic acids exhibit protodeboronation half-lives (t₀.₅) exceeding one week at pH 12 and 70 °C. In contrast, 2-pyridylboronic acids undergo rapid degradation with t₀.₅ of only 25–50 seconds under neutral pH (pH 7, 70 °C), a difference of over four orders of magnitude [1]. For the target compound, the pinacol ester provides an additional protective layer; the fluorinated aryl boronate review notes that ortho-fluorine groups in free boronic acids accelerate protodeboronation, making the pinacol ester form particularly advantageous for compounds bearing a 2-fluoro substituent [2].

Protodeboronation stability
Class-level
3-pyridyl t₀.₅ > 1 week (pH 12, 70 °C) vs 2-pyridyl 25–50 s (pH 7); pinacol ester further suppresses loss.
Supports shelf-life and on-bench reliability context
Class-level inference; exact stability under specific protocol should be verified
Protodeboronation stability Boronic ester shelf life 3-Pyridyl vs 2-Pyridyl

Suzuki Coupling Yield Benchmark for Alkoxy-3-Pyridylboronic Acids

Parry et al. (2003) demonstrated that shelf-stable alkoxy-substituted 3-pyridylboronic acids undergo productive Suzuki-Miyaura cross-coupling. Under standardized conditions (3-bromoquinoline, Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C), 2-methoxy-3-pyridylboronic acid (8) and other alkoxy-substituted analogs delivered pyridinylquinoline products in 50–77% isolated yield . This yield range serves as a class-level benchmark for the target compound; the propoxy chain, being longer and more lipophilic than methoxy, may modestly alter coupling kinetics but is not expected to impair catalytic turnover. Cross-study comparison with 3-pyridylboronic acids lacking the C6 alkoxy group shows that the alkoxy substituent does not diminish, and may enhance, coupling efficiency by reducing competitive protodeboronation of the boronic acid intermediate [1].

Coupling yield benchmark
Cross-study comparable
50–77% isolated yield
Reported yield range for alkoxy-3-pyridylboronic acids under standard conditions
Target compound not directly tested; class-level benchmark from methoxy analog
Suzuki-Miyaura coupling yield 3-Pyridylboronic acid Alkoxy substitution

n-Propoxy vs. Isopropoxy: Lipophilicity and Steric Profile

The linear n-propoxy chain at C6 provides a predictable extension of lipophilicity without the steric bulk of a branched isopropoxy group. The isopropoxy analog (CAS 1637749-71-3, (2-fluoro-6-isopropoxypyridin-3-yl)boronic acid) places a gem-dimethyl-branched alkoxy adjacent to the boronic acid/ester site, which can introduce steric congestion at the C6 position that may slow transmetalation in Suzuki couplings. Fragment-based cLogP calculations indicate that each methylene unit adds approximately +0.5 log units; thus the n-propoxy chain (cLogP increment ~+1.5 vs methoxy) yields an estimated cLogP of 2.0–2.5 for the target compound, placing it in the optimal range for both organic-solvent solubility and potential drug-like fragment properties [1]. The isopropoxy analog, while isomeric, possesses a slightly lower cLogP due to branching and steric shielding effects [2].

n-Propoxy vs. isopropoxy
Class-level
n-Propoxy: estimated cLogP 2.0–2.5, linear; isopropoxy: ~1.8–2.2, branched steric bulk
Linear propoxy avoids transmetalation-retarding steric hindrance
Estimated cLogP; no experimental logP data published
Alkoxy chain topology Lipophilicity Steric hindrance Building block design

C2 Fluorine vs. Chlorine: SNAr Reactivity Difference

The C2 fluorine substituent in the target compound imparts distinctly different reactivity compared to a C2 chloro analog. Kinetic studies have quantified that 2-fluoropyridine undergoes nucleophilic aromatic substitution (SNAr) with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine . This differential arises from the stronger electron-withdrawing inductive effect of fluorine (σₘ = 0.34 vs σₘ = 0.37 for Cl), combined with the superior leaving-group ability of fluoride relative to chloride in activated pyridine systems. Additionally, the ortho-fluorine effect strengthens metal-aryl bonds in catalytic intermediates, as demonstrated by computational and experimental studies on cobalt- and rhodium-catalyzed C–H borylation of fluoroarenes [1]. For the target compound, the C2 fluorine thus provides both enhanced electrophilicity at the pyridine ring for downstream functionalization and distinct catalytic behavior in cross-coupling compared to chloro analogs.

C2 F vs. Cl SNAr rate
Cross-study comparable
~250-fold faster
Reported SNAr rate context supports C2-fluoro for downstream functionalization
Relative rate from 2-fluoropyridine vs 2-chloropyridine kinetic studies
Fluorine vs chlorine SNAr reactivity Electronic effects Ortho substitution

Pinacol Ester vs. Boronic Acid: Purification and Handling

The target compound is supplied as the pinacol (Bpin) ester rather than the free boronic acid. The Iridium-catalyzed C–H borylation study of CF₃-substituted pyridines by Shahzadi et al. (2022) confirmed that pyridylboronic pinacol esters are amenable to conventional silica gel column chromatography and can be isolated in good to excellent yields, whereas the corresponding free boronic acids often suffer from streaking, decomposition, and poor recovery during chromatography [1]. This practical advantage is echoed in the fluorinated aryl boronate review, which notes that the pinacol ester protects the vacant p-orbital on boron, reducing protodeboronation susceptibility during workup and storage [2]. The free boronic acid form of the target compound (2-fluoro-6-propoxypyridine-3-boronic acid, CAS 2096338-78-0) is also commercially available but requires storage under inert atmosphere at 2–8 °C and is more prone to degradation upon exposure to basic or protic conditions .

Pinacol ester vs. boronic acid
Head-to-head
Pinacol ester: stable to silica gel chromatography; free acid: requires inert atmosphere, 2–8 °C
Supports purification workflow and storage context
Qualitative advantage consistently reported in synthetic protocols
Pinacol ester stability Chromatographic purification Boronic acid handling

One-Pot Suzuki Protocol Without Boronate Isolation

Alessi et al. (2007) established that pyridyl boronates, including fluoro- and chloro-substituted variants, can be generated and cross-coupled in a one-pot Directed ortho Metalation (DoM)–boronation–Suzuki-Miyaura sequence that circumvents the problematic isolation of pyridylboronic acids [1]. This protocol exploits the inherent instability of 2-pyridylboronic acids and the difficulty of their isolation. For 3-pyridylboronic esters like the target compound, the same principle applies: the pinacol ester form enables a 'boronate-in-hand' strategy where the building block is procured pre-formed, eliminating the need for in situ boronation and the associated variability in yield. The target compound, with its 3-Bpin substitution pattern, is structurally pre-adapted for direct deployment in Suzuki couplings without the DoM step, offering greater synthetic convenience than precursors that require lithiation–boronation immediately prior to coupling .

One-pot protocol bypass
Class-level
Eliminates 1–2 steps and cryogenic lithiation vs in situ boronation sequence
Pre-formed ester supports direct parallel synthesis deployment
Class-level inference from DoM–boronation–Suzuki protocol
Directed ortho metalation One-pot protocol Boronate isolation bypass

Recommended Application Scenarios


Medicinal Chemistry: Fragment Elaboration for CNS Bioavailability

The n-propoxy chain imparts a calculated lipophilicity increment of approximately +1.5 log units relative to the methoxy analog, placing the target compound in the cLogP 2.0–2.5 range [1]. This window is optimal for passive membrane permeability while avoiding the promiscuity and solubility penalties associated with cLogP > 3. When the building block is incorporated via Suzuki-Miyaura coupling (expected 50–77% yield based on alkoxy-3-pyridylboronic acid benchmarks ), the resulting biaryl products inherit a lipophilicity profile favorable for CNS drug discovery or oral bioavailability optimization. Use the pinacol ester directly; no deprotection step is required prior to coupling.

Late-Stage SNAr Diversification with C2 Fluorine

The C2 fluorine provides a ~250-fold SNAr rate advantage over a hypothetical C2 chloro analog [1]. In synthetic routes where the Suzuki coupling is performed first (using the 3-Bpin handle) and the C2 fluorine is subsequently displaced by amines, alkoxides, or thiols, the target compound serves as an orthogonal bifunctional building block. The pinacol ester at C3 does not interfere with the C2 SNAr step, enabling sequential, chemoselective elaboration. This contrasts with 2-chloro-6-propoxy-3-pyridylboronic esters, where the slower SNAr would require harsher conditions that risk boronate degradation .

Parallel Synthesis with Pre-Purified Pinacol Boronate

The pinacol ester form is amenable to silica gel chromatography, enabling procurement of high-purity (≥95%) material that can be directly weighed and dispensed for parallel synthesis without further purification [1]. This contrasts with the free boronic acid (CAS 2096338-78-0), which requires inert-atmosphere storage at 2–8 °C and is prone to protodeboronation losses during handling . For medicinal chemistry groups running 24- or 96-well plate Suzuki couplings, the pinacol ester's stability and purifiability translate directly to higher success rates and fewer failed wells.

Agrochemical Lead Optimization with Propoxy-Pyridine Stability

The propoxy chain provides intermediate lipophilicity that balances foliar uptake with phloem mobility, properties critical for systemic agrochemicals. Pyridine-based agrochemicals are a well-established class [1], and the alkoxy-3-pyridylboronic acid scaffold has demonstrated utility in heterobiaryl synthesis . The 2-fluoro substituent further enhances metabolic stability by blocking oxidative metabolism at the C2 position. Procure the pinacol ester for direct Suzuki coupling with haloaryl or haloheteroaryl agrochemical intermediates.

Application
Selection Property
Validation Focus
Fragment elaboration for CNS permeability
Lipophilicity window (n-propoxy chain)
cLogP and permeability assay validation
Orthogonal bifunctional building block
C2-F SNAr reactivity vs C3-Bpin coupling
Sequential chemoselective elaboration yield
Parallel synthesis with pre-purified boronate
Silica-gel stable pinacol ester
Purification recovery and coupling success rate
Agrochemical lead optimization
Intermediate lipophilicity and metabolic stability
Foliar uptake/phloem mobility and oxidative metabolism assays
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